Furfuryl Biguanide

Description

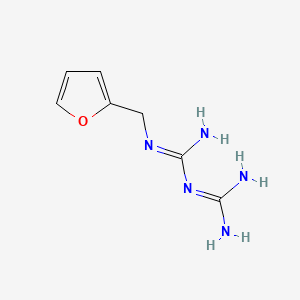

Furfuryl Biguanide is a synthetic antimicrobial compound belonging to the biguanide class, characterized by a furfuryl group (a furan ring with a hydroxymethyl substituent) linked to a biguanide moiety (NHC(=NH)NH₂). This structure confers potent biocidal properties, making it effective against bacteria, fungi, and viruses. While its primary applications include use in cosmetics, disinfectants, and industrial preservatives, its specific mechanisms of action involve disruption of microbial cell membranes and interference with metabolic processes .

The compound’s efficacy is influenced by its solubility, molecular weight, and the hydrophobic nature of the furfuryl group, which enhances membrane penetration.

Properties

CAS No. |

7644-42-0 |

|---|---|

Molecular Formula |

C7H11N5O |

Molecular Weight |

181.20 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(furan-2-ylmethyl)guanidine |

InChI |

InChI=1S/C7H11N5O/c8-6(9)12-7(10)11-4-5-2-1-3-13-5/h1-3H,4H2,(H6,8,9,10,11,12) |

InChI Key |

WXIHLCZQQGEOKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of furfuryl biguanide involves the reaction of furfurylamine with cyanoguanidine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the biguanide structure . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity of Furfuryl Alcohol

Furfuryl alcohol (a furan derivative with a hydroxymethyl group) undergoes various reactions, including hydrogenation, polymerization, and Diels-Alder additions . While no direct data exists for furfuryl biguanide, analogous biguanides exhibit:

-

Adsorption Behavior : Biguanides form micelles in aqueous solutions, influencing catalytic activity .

-

Protonation Effects : Biguanidium salts (protonated forms) show altered aggregation states, affecting reaction outcomes .

Potential Reactions of this compound

Hypothetically, this compound could participate in:

-

Catalytic Surfactancy : Similar to hexylbiguanide, it might stabilize micelles in aqueous-phase reactions.

-

Electrophilic Reactions : The furan ring could undergo substitution or Diels-Alder reactions, while the biguanide group could act as a hydrogen-bond donor.

-

Polymerization : Like furfuryl alcohol, it may polymerize under acidic conditions due to the reactive furan moiety .

Key Limitations and Gaps

-

No Direct Literature : No studies explicitly address this compound.

-

Structural Uncertainty : The exact structure (e.g., attachment of the furfuryl group) is undefined.

-

Selective Hydrogenation : While furfuryl alcohol hydrogenation is well-studied , biguanide involvement in such reactions remains unexplored.

Research Implications

Future studies could explore:

-

Synthesis Optimization : Developing methods to link furfuryl groups to biguanide backbones.

-

Catalytic Screening : Testing this compound in reactions like transfer hydrogenation or coupling chemistry.

-

Selectivity Control : Investigating how the biguanide group influences furfuryl-derived product selectivity.

Scientific Research Applications

Furfuryl biguanide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furfuryl biguanide involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and fatty acid oxidation . Additionally, this compound may influence other molecular targets and pathways, including the modulation of insulin signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furfuryl Biguanide shares functional similarities with other biguanides but exhibits distinct structural and performance characteristics. Below is a comparative analysis with key analogs:

Structural Differences

| Compound | Backbone Structure | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Monomeric biguanide | Furfuryl group | ~200–250 (estimated) |

| PHMB HCl | Polymeric hexamethylene biguanide | 6-carbon alkyl chain | 1,500–3,500 |

| Polyaminopropyl Biguanide (PAPB) | Polymeric 3-carbon alkyl chain | 3-carbon alkyl chain | ~1,000–2,000 |

- This compound is a monomer with a heterocyclic substituent, whereas PHMB and PAPB are polymers with alkyl chains. This structural variance impacts solubility, bioavailability, and antimicrobial kinetics .

Antimicrobial Efficacy

| Compound | MIC* for E. coli (ppm) | MIC for S. aureus (ppm) | Fungicidal Activity (Yeast) |

|---|---|---|---|

| This compound | 10–50 (estimated) | 20–60 (estimated) | Moderate |

| PHMB HCl | 5–10 | 5–20 | High |

| PAPB | 15–30 | 25–50 | Low |

*MIC: Minimum Inhibitory Concentration.

- PHMB HCl’s polymeric structure enhances membrane disruption, yielding lower MIC values than this compound. The furfuryl group’s hydrophobicity may compensate for monomeric limitations, but data gaps persist .

Research Findings and Data Limitations

- Analytical Methods : Advanced techniques (e.g., HPLC-MS) validated for PHMB HCl could be adapted for this compound quantification, though calibration standards remain underdeveloped .

- Safety Data : this compound’s toxicity profile is inferred from structural analogs, emphasizing the need for targeted studies to address data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.